molecular formula C5H10O B1582625 2-Methyl-3-buten-1-ol CAS No. 4516-90-9

2-Methyl-3-buten-1-ol

Cat. No.: B1582625
CAS No.: 4516-90-9
M. Wt: 86.13 g/mol
InChI Key: NVGOATMUHKIQQG-UHFFFAOYSA-N
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Description

2-Methyl-3-buten-1-ol, also known as 3-methylbut-3-en-1-ol, is a hemiterpene alcohol. It is a clear, colorless liquid with a fruity odor. This compound is used as an intermediate in the production of other chemicals and has applications in various industries, including perfumery and pharmaceuticals .

Scientific Research Applications

Safety and Hazards

2-Methyl-3-buten-1-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and containers may explode when heated . Vapors may form explosive mixtures with air . It causes burns of eyes, skin, and mucous membranes .

Future Directions

While specific future directions for 2-Methyl-3-buten-1-ol are not mentioned in the search results, it is worth noting that it is a biogenic volatile organic compound (BVOC) and has a large percentage of emission into the atmosphere . The vacuum ultraviolet (VUV) photochemistry of BVOCs is of great importance for atmospheric chemistry .

Preparation Methods

2-Methyl-3-buten-1-ol is produced industrially by the reaction of isobutene (2-methylpropene) with formaldehyde. The reaction is followed by an isomerization process to yield the desired product. This isomerization is catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate, such as poisoned palladium catalysts .

Chemical Reactions Analysis

2-Methyl-3-buten-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions include aldehydes, carboxylic acids, and other isomeric alcohols .

Mechanism of Action

The mechanism of action of 2-Methyl-3-buten-1-ol involves its interaction with various molecular targets and pathways. For example, in its role as a semiochemical, it interacts with receptors in insects to influence their behavior. In its potential sedative effects, it may interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

2-Methyl-3-buten-1-ol can be compared with other similar compounds, such as:

These compounds share some similarities in their chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-methylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGOATMUHKIQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863410
Record name 3-Buten-1-ol, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4516-90-9
Record name 2-Methyl-3-buten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4516-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-1-ol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004516909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-1-ol, 2-methyl-
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Record name 3-Buten-1-ol, 2-methyl-
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Record name 2-Methyl-3-buten-1-ol,
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Methyl-3-buten-1-ol used in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis. For example, it can be readily converted into allyl β-iodoethers using crystalline iodine and clinoptilolite (NaK)4CaAl6Ci30O72. [] These iodinated derivatives can then be further transformed into substituted 1,4-dioxanes in the presence of heteropolyacids. []

Q2: Can this compound participate in cross-metathesis reactions?

A: Yes, the methyl malonate ester of this compound can efficiently undergo cross-metathesis reactions with various methallylic esters using the second-generation Grubbs catalyst. [] This reaction produces trisubstituted olefins, with yields and stereoselectivity (E/Z isomers) influenced by the substituents on both the this compound derivative and the methallylic ester. []

Q3: Are there any studies on the atmospheric fate of isoprene and its reaction with OH radicals?

A: Yes, the reaction of isoprene with OH radicals in the atmosphere is a significant research area. One study employed quantum chemical calculations to investigate the formation of highly oxidized second-generation products from this reaction. [] Understanding the atmospheric fate of isoprene is crucial due to its role in air quality and climate change.

Q4: Has this compound been used in the study of homoallylic alcohol diastereomers?

A: While not directly used, this compound's structural isomer, crotyl bromide, plays a key role in synthesizing homoallylic alcohols. Researchers synthesized indium nanoparticles (InNPs) and used them to catalyze the allylation of ortho-substituted benzaldehydes with crotyl bromide. [] This reaction resulted in homoallylic alcohols with varying syn/anti diastereomeric ratios, prompting further investigation into their structural characterization using computational and NMR methodologies. []

Q5: Are there any ecological studies involving compounds derived from this compound?

A: Research indicates that linoleic acid, a fatty acid, can stimulate the production of semiochemicals by fungal symbionts of bark beetles. [] While the specific involvement of this compound is not mentioned, this highlights the ecological relevance of compounds within a similar chemical space. Further research exploring the potential role of this compound derivatives in bark beetle-fungus symbiosis would be interesting.

Q6: How is this compound relevant to monitoring pine wilt disease?

A: While not directly stated, the use of semiochemical-baited traps is a common method to monitor the pinewood nematode (PWN), Bursaphelenchus xylophilus, which causes pine wilt disease. [] Further research could explore if this compound derivatives, given their potential role in bark beetle ecology, could be used as attractants or repellants in these traps for improved monitoring and control of this devastating disease.

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